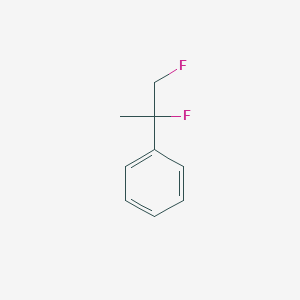
(1,2-Difluoropropan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Difluoropropan-2-yl)benzene is an organic compound that features a benzene ring substituted with a difluoropropyl group This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Difluoropropan-2-yl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a difluoropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
化学反应分析
Types of Reactions: (1,2-Difluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the difluoropropyl group to a propyl group.
Common Reagents and Conditions:
Electrophilic Substitution: Aluminum chloride, sulfuric acid, and nitric acid are commonly used reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Propylbenzene.
科学研究应用
(1,2-Difluoropropan-2-yl)benzene has several applications in scientific research:
作用机制
The mechanism of action of (1,2-Difluoropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The fluorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical reactions to achieve desired transformations .
相似化合物的比较
- (1,1-Difluoro-2-propanyl)benzene
- (1,3-Difluoropropan-2-yl)benzene
- (1,2-Dichloropropan-2-yl)benzene
Comparison:
- Reactivity: (1,2-Difluoropropan-2-yl)benzene is more reactive than its chlorinated counterparts due to the strong electron-withdrawing effect of fluorine atoms .
- Applications: The fluorinated compound is preferred in pharmaceutical applications for its enhanced metabolic stability compared to chlorinated analogs .
- Stability: Fluorinated compounds generally exhibit higher thermal and chemical stability, making them suitable for various industrial applications .
属性
CAS 编号 |
59888-14-1 |
|---|---|
分子式 |
C9H10F2 |
分子量 |
156.17 g/mol |
IUPAC 名称 |
1,2-difluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI 键 |
CDNXZVNUJRSTMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CF)(C1=CC=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
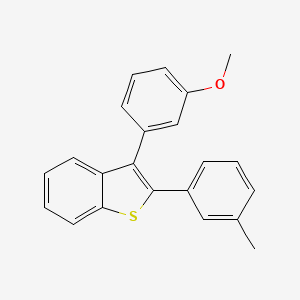
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
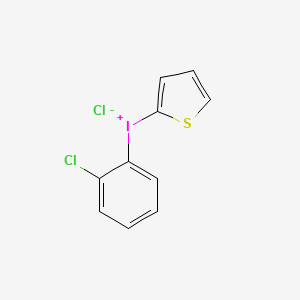

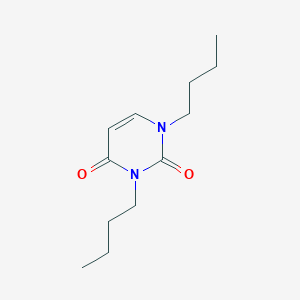
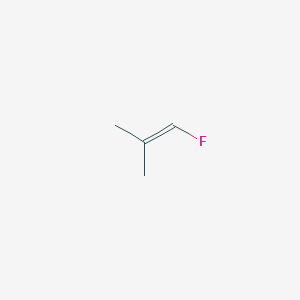
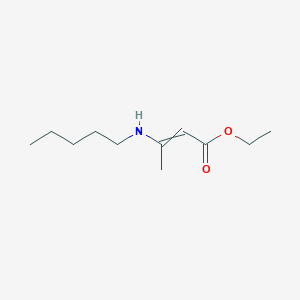
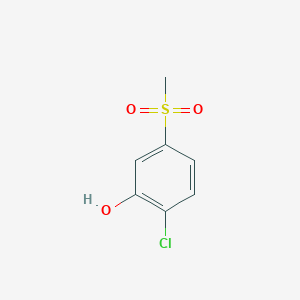
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
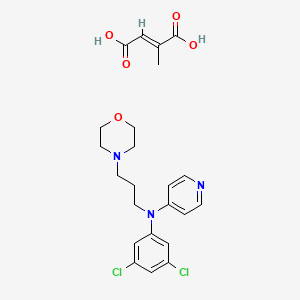
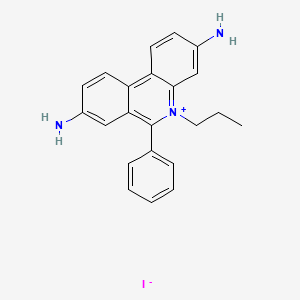
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
